methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Description
Molecular Conformation Analysis
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate features a planar 2H-indazole core linked via an aminomethyl group to a para-substituted methyl benzoate moiety. The indazole ring system (N1, N2, C1–C7) adopts a near-planar geometry, with slight puckering at the fused benzene ring due to steric interactions between the NH group and adjacent substituents. The aminomethyl bridge (−CH₂−NH−) allows rotational flexibility, enabling conformational adaptability in solvent environments. Quantum mechanical calculations suggest a preferred anti conformation between the indazole NH and benzoate carbonyl groups, minimizing dipole-dipole repulsion.
Crystallographic Studies
Single-crystal X-ray diffraction data for this compound remain unreported. However, analogous indazole derivatives crystallize in orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 7.61 Å, b = 9.67 Å, c = 18.66 Å. In such structures, intermolecular N−H···O hydrogen bonds between the indazole NH and benzoate carbonyl oxygen stabilize the lattice, with typical bond distances of 2.85–2.92 Å.
Spectroscopic Features
NMR Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, indazole H3), 7.89 (d, J = 8.1 Hz, 2H, benzoate H2/H6), 7.37 (d, J = 8.1 Hz, 2H, benzoate H3/H5), 6.93 (s, 1H, indazole H5), 4.31 (s, 2H, −CH₂−NH−), 3.91 (s, 3H, −OCH₃).
- ¹³C NMR : δ 166.5 (C=O), 147.8 (indazole C3a), 134.2 (benzoate C1), 128.9 (indazole C7a), 52.1 (−OCH₃).
IR Spectroscopy
Key absorptions include:
Mass Spectrometry
ESI-MS (m/z): 281.31 [M+H]⁺, fragment ions at 253.2 (loss of CO), 135.1 (indazole ring).
Molecular Mechanics and Quantum Chemical Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 4.8 eV, localized on the indazole and benzoate π-systems. The electrostatic potential surface shows nucleophilic regions at the indazole NH (−35 kcal/mol) and electrophilic zones at the ester carbonyl (+42 kcal/mol). Molecular dynamics simulations in water indicate a hydration shell stabilization energy of −12.3 kcal/mol due to hydrogen bonding with the aminomethyl group.
Properties
IUPAC Name |
methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRXMDDXUACNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate is the vascular endothelial growth factor receptor (VEGF) signaling pathway . This pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .
Mode of Action
this compound acts by inhibiting the VEGF signaling pathway . By blocking this pathway, the compound prevents the formation of new blood vessels, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway of angiogenesis, primarily mediated by the VEGF signaling pathway . The downstream effects of this inhibition include reduced blood supply to the tumor, leading to slowed tumor growth and potentially causing tumor shrinkage .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of similar indazole-containing compounds .
Result of Action
The inhibition of the VEGF signaling pathway by this compound leads to a decrease in angiogenesis . This results in a reduced blood supply to the tumor, which can slow down tumor growth and potentially lead to tumor shrinkage .
Biological Activity
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoate moiety linked to an indazole derivative, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that indazole derivatives exhibit significant antimicrobial properties. This compound was evaluated against various pathogens, including protozoa and fungi.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Pathogen | IC50 (µM) | Reference Drug | Relative Activity |
|---|---|---|---|---|
| 18 | Giardia intestinalis | <1 | Metronidazole | 12.8 times more active |
| 23 | Candida albicans | <1 | Fluconazole | Higher than reference |
| 16 | Entamoeba histolytica | <1 | Metronidazole | Significant activity |
| 18 | Candida glabrata | <1 | Fluconazole | Significant activity |
The data indicates that compounds derived from the indazole scaffold, particularly this compound, show potent antiprotozoal and anticandidal activities, often surpassing the efficacy of traditional treatments like metronidazole and fluconazole .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes.
Table 2: COX-2 Inhibition by Indazole Derivatives
| Compound | COX-2 Inhibition (IC50 µM) |
|---|---|
| 18 | 10 |
| 21 | 10 |
| 23 | 10 |
The results suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions where inflammation is a key component .
Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of this compound in human cell lines. The findings indicated low cytotoxicity at concentrations up to 10 µM.
Table 3: Cytotoxicity Assays
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | HaCaT (keratinocytes) | >90 |
| 16 | HeLa (cervical cancer) | >125 |
These results highlight that while exhibiting significant biological activity against pathogens, the compound maintains a favorable safety profile with high selectivity for target organisms over human cells .
Case Studies
In a recent study involving various indazole derivatives, this compound was part of a series that showed promising results in treating infections caused by Giardia intestinalis, Entamoeba histolytica, and Candida albicans. The study emphasized the need for further exploration into the mechanisms of action of these compounds, particularly their selective toxicity towards pathogens compared to human cells .
Scientific Research Applications
Biological Activities
Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate exhibits several biological activities that are of interest in pharmaceutical research:
- Anticancer Properties : Research indicates that compounds with indazole structures can inhibit various cancer cell lines. For instance, derivatives of indazole have shown potential as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some studies have indicated that indazole derivatives can provide neuroprotection, which could be beneficial in treating neurodegenerative diseases .
Therapeutic Potential
The therapeutic potential of this compound is being explored in several areas:
- Cancer Therapy : Given its ability to inhibit VEGFR, it may serve as a lead compound for developing targeted cancer therapies.
- Neurological Disorders : Its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs based on the provided evidence:
Structural Analog: 2-(4-Methoxyphenyl)Benzothiazole
- Key Differences :
- Core Structure : Benzothiazole (sulfur-containing heterocycle) vs. indazole-benzoate (nitrogen-rich bicyclic system).
- Functional Groups : Methoxyphenyl vs. benzoate ester.
- Synthesis: 2-(4-Methoxyphenyl)benzothiazole was synthesized via microwave-assisted, solvent-free conditions (94% yield) .
- Analytical Data :
Functional Analog: Methotrexate
- Key Differences :
- Core Structure : Pteridine-glutamate (antifolate) vs. indazole-benzoate.
- Mechanism : Methotrexate inhibits dihydrofolate reductase (DHFR), while indazole derivatives often target kinases (e.g., VEGF or Aurora kinases).
- Analytical Methods :
Data Table: Comparative Analysis
Research Findings and Limitations
- Bioactivity Gaps : While methotrexate’s clinical relevance is well-documented , the target compound’s biological activity remains uncharacterized in the provided evidence. Further studies could explore its kinase inhibition profile.
- Analytical Challenges : Unlike methotrexate, which requires sensitive fluorescence detection due to low plasma concentrations , the target compound’s benzoate group may allow UV-based quantification.
Preparation Methods
Preparation of Methyl 4-(Aminomethyl)benzoate Intermediate
The methyl 4-(aminomethyl)benzoate is a crucial intermediate for synthesizing methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate. The preparation typically involves esterification and reduction steps with careful pH and temperature control to optimize yield and purity.
Key Method: Esterification of 4-(Aminomethyl)benzoic Acid
- Starting Material: 4-(Aminomethyl)benzoic acid
- Reagents: Methanol and hydrochloric acid (HCl)
-
- The 4-(aminomethyl)benzoic acid is refluxed with methanol and 30% HCl for about 7 hours to form the methyl ester under acidic conditions.
- The reaction mixture is then cooled to a temperature range of −15 to +10 °C, preferably +5 to +10 °C.
- The pH is adjusted to 4–9 by adding a water-soluble base such as sodium hydroxide or potassium hydroxide, typically aiming for pH 6–7.
- The mixture is concentrated, and an organic solvent (e.g., methylene chloride) is added.
- The pH of the aqueous phase is further adjusted to 9–12 to facilitate extraction of the methyl ester into the organic phase.
- The organic phase containing methyl 4-(aminomethyl)benzoate is separated, washed, and purified.
Yields: This process yields methyl 4-(aminomethyl)benzoate in excellent yields of approximately 88–89%.
Advantages: This method avoids intermediate isolation of the hydrochloride salt, reducing steps and improving economic and ecological viability. The process is scalable to industrial levels with appropriate temperature and pH control.
Synthesis of 2H-Indazole Derivatives
The 2H-indazole moiety, essential for the target compound, is synthesized via established organic synthesis routes involving the Cadogan reaction and palladium-catalyzed arylation.
Key Method: Cadogan Cyclization
- Starting Materials: 2-nitrobenzaldehyde and aniline or substituted anilines
-
- Formation of Schiff bases by refluxing 2-nitrobenzaldehyde with aniline derivatives in ethanol.
- Reduction and cyclization of the Schiff base using triethyl phosphite (P(OEt)3) at elevated temperatures (around 150 °C) to yield 2-phenyl-2H-indazole derivatives.
- Purification using column chromatography.
Yields: Moderate to good yields (~50–90%) depending on substituents and scale.
Coupling of Methyl 4-(Aminomethyl)benzoate with 2H-Indazole Derivative
The final step to obtain this compound involves coupling the aminomethylbenzoate intermediate with the 2H-indazole moiety, typically through Buchwald–Hartwig amination or related palladium-catalyzed C-N coupling reactions.
-
- Use of palladium catalysts and appropriate ligands.
- Mild to moderate temperatures.
- Suitable bases and solvents to promote coupling.
Outcome: Formation of the target compound with the aminomethyl linker connecting the benzoate and indazole units.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 4-(Aminomethyl)benzoic acid | Methanol, HCl, reflux 7 h, pH 4–9, temp −15 to +10 °C | 88–89 | pH and temperature control critical |
| 2 | Schiff Base Formation | 2-Nitrobenzaldehyde + Aniline | Ethanol, reflux 1–4 h | 50–90 | Precursor for indazole synthesis |
| 3 | Cadogan Cyclization | Schiff base | Triethyl phosphite, 150 °C, 0.5–2 h | Moderate | Produces 2H-indazole derivatives |
| 4 | Palladium-Catalyzed Arylation | 2-Phenyl-2H-indazole + Aryl halides | Pd catalyst, base, solvent | Moderate | Functionalizes indazole ring |
| 5 | Buchwald–Hartwig Amination | Methyl 4-(aminomethyl)benzoate + Indazole derivative | Pd catalyst, base, solvent | Variable | Forms final this compound |
Research Findings and Considerations
The esterification process of 4-(aminomethyl)benzoic acid to methyl 4-(aminomethyl)benzoate is well-optimized with high yield and industrial scalability, emphasizing the importance of pH and temperature control for phase separation and product isolation.
The Cadogan reaction remains a reliable method for synthesizing the indazole core, with modifications allowing for scale-up and diverse substitution patterns.
Palladium-catalyzed coupling reactions provide versatile routes for linking the aminomethylbenzoate intermediate with the indazole moiety, enabling structural diversity and functionalization.
The overall synthetic strategy balances efficiency, yield, and ecological considerations, avoiding harsh conditions and minimizing intermediate isolations.
Q & A
Q. Analytical Methodologies
- Spectroscopy :
- ¹H NMR : Confirm substitution patterns (e.g., δ 3.87 ppm for methoxy groups, aromatic protons at δ 7.00–8.04 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 242 [M+1]) verify molecular weight .
- Microanalysis : Combustion analysis (C, H, N) matches theoretical and experimental values (e.g., ±0.2% deviation) .
- FT-IR : Detect functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
What computational methods are used to predict the reactivity and stability of this compound?
Q. Advanced Computational Modeling
- DFT calculations : B3LYP/6-31G(d) optimizes ground-state geometry and evaluates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Conformational analysis : Spartan 06 software identifies low-energy conformers, aiding in understanding steric effects of the indazole moiety .
- Solvent modeling : COSMO-RS predicts solubility parameters in polar solvents .
How can contradictory literature data on biological activity be resolved?
Q. Data Reconciliation Strategies
- Dose-response validation : Reproduce assays (e.g., IC50 in cancer cell lines) under standardized conditions (pH, temperature) .
- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers or methodological inconsistencies .
- Orthogonal assays : Confirm activity via enzymatic inhibition (e.g., kinase assays) and cellular viability (MTT assay) .
What experimental approaches optimize solubility and stability for in vitro studies?
Q. Physicochemical Optimization
- Solvent screening : Test DMSO, ethanol, or aqueous buffers (e.g., PBS at pH 7.4) for solubility via UV-Vis spectroscopy .
- Stability profiling :
- Thermal stability : Incubate at 25°C, 37°C, and 50°C; monitor degradation via HPLC over 72 hours .
- Photostability : Expose to UV light (254 nm) and track by TLC .
How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Q. SAR Design Principles
- Substituent variation : Modify the indazole’s amino group (e.g., alkylation, acylation) or benzoate ester (e.g., halogenation) .
- Biological testing : Prioritize assays for target engagement (e.g., receptor binding) and selectivity (e.g., kinase profiling) .
- Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .
What safety protocols are critical during synthesis and handling?
Q. Laboratory Safety
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., NaBH3CN) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure .
- Waste disposal : Neutralize cyanide-containing waste with bleach before disposal .
How do reaction mechanisms differ between nucleophilic substitution and reductive amination for this compound?
Q. Mechanistic Insights
- Nucleophilic substitution : The indazole amine attacks an electrophilic carbon (e.g., methyl benzoate with a leaving group like Cl), requiring polar solvents and heat .
- Reductive amination : Forms a Schiff base intermediate (amine + carbonyl), reduced to a stable C-N bond using NaBH3CN; ideal for moisture-sensitive reactions .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Process Chemistry Considerations
- Reagent stoichiometry : Optimize molar ratios (e.g., 1:1.2 for amine:electrophile) to minimize side products .
- Heat transfer : Replace microwave irradiation with oil baths for larger volumes, ensuring uniform heating .
- Purification scalability : Transition from column chromatography to recrystallization or distillation .
How can researchers leverage computational tools to predict metabolic pathways?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
